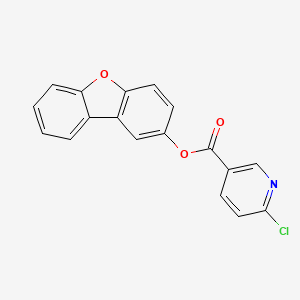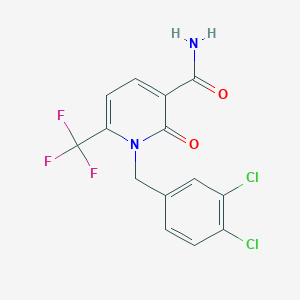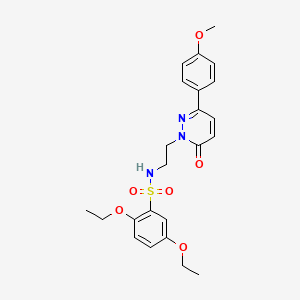
Dibenzofuran-2-yl 6-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzofuran-2-yl 6-chloropyridine-3-carboxylate is a compound that can be associated with the broader class of benzofuran derivatives. These compounds are of significant interest in organic chemistry due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The papers provided do not directly discuss Dibenzofuran-2-yl 6-chloropyridine-3-carboxylate, but they do provide insights into the synthesis and properties of related benzofuran and pyridine derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of benzofuran derivatives can be complex, involving multiple steps and various reagents. For instance, a multicomponent reaction involving imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate (DMAD) or allenoates has been shown to produce fully substituted furans, which are structurally related to benzofurans . Another approach for synthesizing 2-carboxybenzofurans involves a tandem synthesis using Cu-catalyzed intramolecular C-O coupling followed by Mo(CO)6-mediated intermolecular carbonylation reactions . These methods highlight the potential pathways that could be adapted for the synthesis of Dibenzofuran-2-yl 6-chloropyridine-3-carboxylate, emphasizing the importance of catalysis and the careful selection of reaction conditions.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by a fused ring system that includes a benzene ring and a five-membered furan ring. The presence of substituents, such as chloropyridine carboxylate groups, can significantly influence the electronic and steric properties of the molecule. For example, the optical resolution and chiral synthesis of methyl 6,7-dichloro-2,3-dihydrobenzo[b]furan-2-carboxylate demonstrate the importance of stereochemistry in the biological activity of these compounds . The molecular structure of Dibenzofuran-2-yl 6-chloropyridine-3-carboxylate would similarly be expected to have specific electronic characteristics due to the chloropyridine substituent.
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, including cyclocondensation, as shown in the synthesis of furo[2,3-b]pyridines from reactions of 4,5-dibenzoyl-1H-pyrrole-2,3-diones with methyl 5-aminofuran-2-carboxylate . These reactions are often sensitive to the nature of the substituents and the reaction conditions. The reactivity of Dibenzofuran-2-yl 6-chloropyridine-3-carboxylate would be influenced by the electron-withdrawing chloro group and the electron-donating pyridine nitrogen, which could affect its participation in nucleophilic and electrophilic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are determined by their molecular structure. The presence of different substituents can alter properties such as solubility, melting point, and reactivity. For example, the introduction of chloro groups can increase the compound's density and influence its solubility in organic solvents. The specific properties of Dibenzofuran-2-yl 6-chloropyridine-3-carboxylate would need to be empirically determined, but it is likely that the compound would exhibit properties consistent with other chlorinated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Development
Dibenzofuran-2-yl 6-chloropyridine-3-carboxylate and its derivatives play a crucial role in the synthesis of advanced materials. For instance, the compound has been involved in the synthesis of ladder-type π-conjugated heteroacenes, which exhibit lower HOMO energy levels and larger band gaps than pentacene, suggesting potential applications in organic electronics and photovoltaics. This synthesis demonstrates the regioselective ring closure capabilities of palladium-catalyzed reactions, enabling the creation of indolo[3,2-b]carbazoles and dibenzo[d,d']benzo[1,2-b:4,5-b']difurans with unique photophysical and electrochemical properties (Kawaguchi, Nakano, & Nozaki, 2007).
Fluorescent Probes for Mercury Detection
The chemical has been utilized in developing fluorescent probes for mercury ion detection. This is highlighted by the synthesis of novel imidazo[1,2-a]pyridine derivatives, where 1-(6-chloro-3-(5-chloropyridin-2-ylamino)imidazo[1,2-a]pyridin-2-yl)-2-ethylbutan-1-one showed efficient fluorescence in detecting mercury ions both in acetonitrile and in buffered aqueous solutions. Such probes are essential for environmental monitoring and safety assessments (Shao et al., 2011).
Antimicrobial Compounds
Research into dibenzofuran-2-yl 6-chloropyridine-3-carboxylate derivatives has also led to the development of new antimicrobial compounds. Studies have shown that certain pyridine derivatives synthesized from 2-chloropyridine-3-carboxylic acid exhibit variable and modest activity against bacteria and fungi. These findings underscore the potential of such compounds in developing new antimicrobial agents, which could be crucial in addressing the growing issue of antibiotic resistance (Patel, Agravat, & Shaikh, 2011; Patel & Agravat, 2007).
Environmental Contaminant Degradation
Dibenzofuran-2-yl 6-chloropyridine-3-carboxylate derivatives are relevant in studies focusing on the degradation of environmental contaminants. Specifically, research into the bacterial degradation of fluorene and its heteroatomic analogs, including dibenzofuran, has provided insights into the metabolic pathways involved in breaking down such persistent organic pollutants. This research has implications for bioremediation strategies aimed at mitigating the environmental impact of these contaminants (Bressler & Fedorak, 2000).
Coordination Chemistry and Catalyst Development
Furthermore, dibenzofuran-2-yl 6-chloropyridine-3-carboxylate has been instrumental in the field of coordination chemistry and catalyst development. For example, research has explored the formation of N-heterocyclic complexes of rhodium and palladium from a pincer silver(I) carbene complex, indicating potential applications in catalysis and material science (Simons, Custer, Tessier, & Youngs, 2003).
Eigenschaften
IUPAC Name |
dibenzofuran-2-yl 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNO3/c19-17-8-5-11(10-20-17)18(21)22-12-6-7-16-14(9-12)13-3-1-2-4-15(13)23-16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKINKRTYLQGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OC(=O)C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzofuran-2-yl 6-chloropyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-tert-butyl-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B2523414.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2523416.png)


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2523419.png)
![6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2523421.png)

![2-(4-Fluoroanilino)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B2523424.png)
![2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2523425.png)
![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2523427.png)

![(2R,3R)-2-[2-(2-Methylphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2523430.png)